![molecular formula C14H15FO2 B13542599 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure. The presence of a fluorophenyl group and a carboxylic acid functional group makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a 1,3-diol, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with the spirocyclic core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorophenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure with additional fluorine atoms.
Spiro[3.3]heptane-2-carboxylic acid: Lacks the fluorophenyl group, providing a basis for comparison in terms of reactivity and biological activity.
Spiro[3.3]heptane-2-carboxylic acid, 6-(hydroxymethyl)-, ethyl ester:
Uniqueness
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H15FO2 |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H15FO2/c15-11-5-2-1-4-10(11)14(12(16)17)8-13(9-14)6-3-7-13/h1-2,4-5H,3,6-9H2,(H,16,17) |
InChI-Schlüssel |
MPPMQJGFYOHQFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)(C3=CC=CC=C3F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
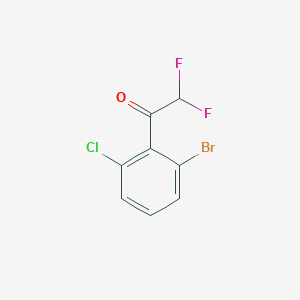


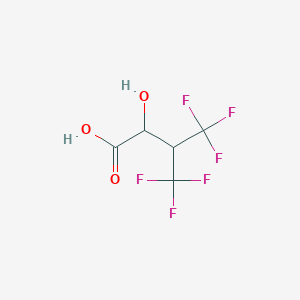
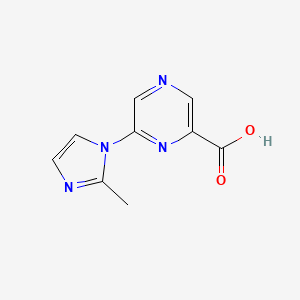
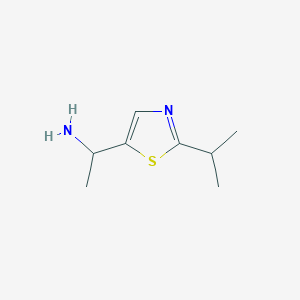
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
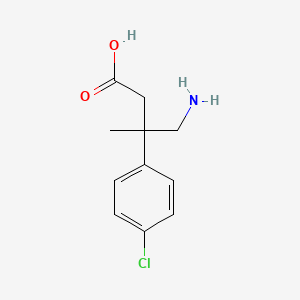


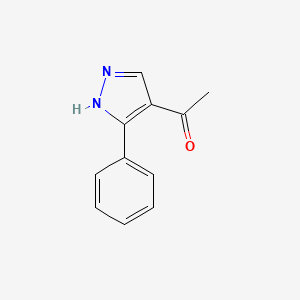
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
